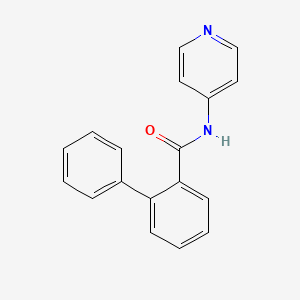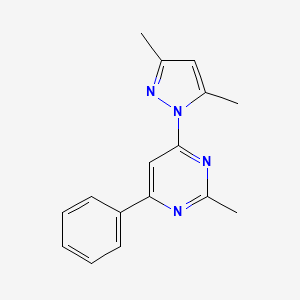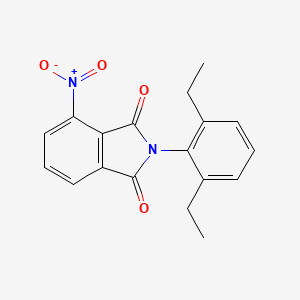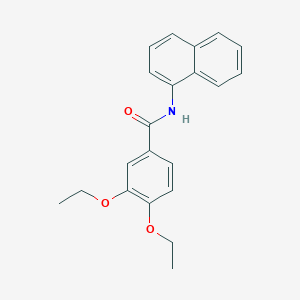
N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea, also known as EDOU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EDOU is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 308.34 g/mol.
Mécanisme D'action
The mechanism of action of N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea is not fully understood. However, it is thought that N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea exerts its effects by inhibiting the activity of certain enzymes, such as protein kinase C and cyclin-dependent kinase 2. This inhibition leads to the induction of apoptosis in cancer cells and the inhibition of amyloid-beta peptide aggregation in neurodegenerative diseases.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea has been shown to have several biochemical and physiological effects. In cancer cells, N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea induces apoptosis by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins. In neurodegenerative diseases, N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea inhibits the aggregation of amyloid-beta peptides by binding to these peptides and preventing their aggregation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea in lab experiments is that it is relatively easy to synthesize and has a high yield. Additionally, N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea has been shown to have potent anti-cancer and anti-neurodegenerative effects, making it a potential candidate for the development of new therapies. However, one of the limitations of using N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
Orientations Futures
There are several future directions for the study of N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea. One potential direction is to further investigate its mechanism of action in order to optimize its use in various applications. Another potential direction is to study the pharmacokinetics and pharmacodynamics of N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea in order to determine its potential as a therapeutic agent. Additionally, further studies are needed to determine the potential side effects of N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea and to develop methods for minimizing these side effects.
Méthodes De Synthèse
N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-ethoxyaniline with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base, such as triethylamine. The resulting product is then treated with urea and a catalyst, such as potassium carbonate, to yield N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea. The overall yield of this synthesis method is approximately 70%.
Applications De Recherche Scientifique
N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea has been the subject of numerous scientific studies due to its potential applications in various fields. One of the primary applications of N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea is in the field of cancer research. N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, in these cells. This makes N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea a potential candidate for the development of new cancer therapies.
N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea has been shown to inhibit the aggregation of amyloid-beta peptides, which are thought to play a role in the development of Alzheimer's disease. This makes N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea a potential candidate for the development of new Alzheimer's disease therapies.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-2-20-13-6-4-3-5-12(13)18-16(19)17-11-7-8-14-15(9-11)22-10-21-14/h3-9H,2,10H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYAYUQWTFKRSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49828176 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-(2-ethoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5880039.png)
![N-[2-chloro-5-(propionylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5880052.png)

![5-[2-bromo-5-(trifluoromethyl)phenyl]-2-furaldehyde (4-nitrophenyl)hydrazone](/img/structure/B5880063.png)

![ethyl 2-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate](/img/structure/B5880083.png)


![2-(2-furyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5880100.png)
![4-[2-(4-chlorophenyl)-2-cyanovinyl]benzoic acid](/img/structure/B5880105.png)

![8-{[4-allyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}-2-methylquinoline](/img/structure/B5880122.png)
![2,2,6-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B5880125.png)
![4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide](/img/structure/B5880126.png)